molecular formula C7H4ClFN2 B6233572 2-amino-4-chloro-5-fluorobenzonitrile CAS No. 1015427-16-3

2-amino-4-chloro-5-fluorobenzonitrile

Cat. No.: B6233572
CAS No.: 1015427-16-3
M. Wt: 170.6
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Description

2-Amino-4-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-chloro-5-fluorobenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-5-fluoro-2-iodo-phenylamine with copper(I) cyanide in N,N-dimethylacetamide (DMA) at 130°C. The reaction mixture is then purified by column chromatography to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino, chloro, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Reaction conditions often involve solvents like dichloromethane or ethanol and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or aminated derivatives of benzonitrile .

Scientific Research Applications

2-Amino-4-chloro-5-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino, chloro, and fluoro groups on the benzene ring can form hydrogen bonds, electrostatic interactions, and van der Waals forces with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorobenzonitrile
  • 2-Amino-5-chloro-4-fluorobenzonitrile
  • 5-Amino-2-chlorobenzotrifluoride

Uniqueness

2-Amino-4-chloro-5-fluorobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

1015427-16-3

Molecular Formula

C7H4ClFN2

Molecular Weight

170.6

Purity

95

Origin of Product

United States

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